![molecular formula C40H40F6IrN4P B1429646 [Ir(dtbbpy)(ppy)2][PF6] CAS No. 676525-77-2](/img/structure/B1429646.png)
[Ir(dtbbpy)(ppy)2][PF6]
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves the following steps:
Ligand Preparation: The ligands 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine and 2-phenylpyridine are prepared separately.
Complex Formation: The iridium precursor, such as iridium trichloride, is reacted with the ligands in a suitable solvent like dichloromethane or acetonitrile under reflux conditions.
Purification: The resulting complex is purified by recrystallization or column chromatography.
Hexafluorophosphate Addition: The purified complex is treated with hexafluorophosphoric acid to form the final product, [Ir(dtbbpy)(ppy)2][PF6].
Analyse Chemischer Reaktionen
[Ir(dtbbpy)(ppy)2][PF6] undergoes various types of reactions, including:
Oxidative Aza-Henry Reaction: It catalyzes the coupling of N-arylamines and nitroalkanes.
Atom Transfer Radical Addition (ATRA): It facilitates the addition of haloalkanes to alkenes and alkynes.
Conversion of 2-Bromoanilides: It converts 2-bromoanilides to 3,3-disubstituted oxindoles.
Reductive Cross-Coupling: It catalyzes aryl-alkyl C−C reductive cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Photocatalysis in Organic Synthesis
[Ir(dtbbpy)(ppy)2][PF6] is primarily utilized as a photocatalyst in organic synthesis, facilitating several important reactions:
- Oxidative Aza-Henry Reaction : This reaction involves the coupling of N-arylamines and nitroalkanes, leading to the formation of β-nitroamines, which are valuable intermediates in organic synthesis.
- Atom Transfer Radical Addition (ATRA) : It catalyzes the addition of haloalkanes to alkenes and alkynes, enabling the formation of complex organic molecules.
- Reductive Cross-Coupling : The compound promotes aryl-alkyl C−C reductive cross-coupling reactions, which are essential for constructing biaryl compounds commonly found in pharmaceuticals.
Comparison with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
[Ir(dF(CF3)ppy)2(dtbbpy)][PF6] | Similar photophysical properties, different ligands | Photocatalysis in trifluoromethylation |
[Ir(dF(Me)ppy)2(dtbbpy)][PF6] | Different substituents affecting reactivity | Organic synthesis |
[Ir(dFppy)2(dtbbpy)][PF6] | Fluorinated ligands influencing photochemical behavior | Diverse photochemical applications |
Biological Applications
Photodynamic Therapy (PDT)
In the field of biology, [Ir(dtbbpy)(ppy)2][PF6] is being explored as a potential agent for photodynamic therapy (PDT). PDT utilizes light-activated compounds to generate reactive oxygen species (ROS), which can selectively destroy cancer cells. The compound's ability to absorb light efficiently and produce singlet oxygen makes it a promising candidate for cancer treatment.
Medical Applications
Drug Development and Photopharmacology
The compound is also being investigated for its potential in drug development. Its unique properties allow for the design of light-responsive drugs that can be activated by specific wavelengths of light. This approach could lead to more targeted therapies with reduced side effects compared to traditional pharmaceuticals.
Industrial Applications
Fine Chemicals and Materials Science
In industry, [Ir(dtbbpy)(ppy)2][PF6] is utilized in the production of fine chemicals and materials science. Its effectiveness as a photocatalyst enables the synthesis of complex molecules required for various industrial applications, including the manufacture of specialty chemicals and advanced materials.
Case Studies and Research Findings
Recent studies highlight the compound's effectiveness in various applications:
- A study demonstrated that [Ir(dtbbpy)(ppy)2][PF6] could achieve high levels of diastereoselectivity in visible light-mediated reactions, showcasing its utility in synthetic organic chemistry .
- Research on singlet oxygen generation revealed that this iridium complex could effectively activate singlet oxygen, leading to successful outcomes in oxidative transformations .
Wirkmechanismus
The mechanism of action of [Ir(dtbbpy)(ppy)2][PF6] involves the absorption of visible light, which excites the iridium complex to a higher energy state. This excited state can then transfer energy to other molecules, initiating various photochemical reactions. The complex undergoes electron transfer processes, forming reactive intermediates that drive the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
[Ir(dtbbpy)(ppy)2][PF6] is compared with other similar iridium-based photocatalysts, such as:
[Ir(dF(CF3)ppy)2(dtbbpy)][PF6]: This compound has similar photophysical properties but differs in the electronic effects of the ligands.
[Ir(dF(Me)ppy)2(dtbbpy)][PF6]: This compound has different substituents on the phenylpyridine ligands, affecting its reactivity.
[Ir(dFppy)2(dtbbpy)][PF6]: This compound has fluorinated phenylpyridine ligands, which influence its photochemical behavior.
These comparisons highlight the unique properties of [Ir(dtbbpy)(ppy)2][PF6], such as its specific ligand environment and photophysical characteristics, making it suitable for a wide range of applications.
Biologische Aktivität
The compound , an iridium-based complex, has garnered attention in various fields, particularly in photochemistry and medicinal chemistry. Its unique structure allows it to serve as a photocatalyst, facilitating numerous chemical reactions while also exhibiting potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure
The structure of consists of an iridium center coordinated to two ppy (2-phenylpyridine) ligands and one dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand. The presence of these ligands plays a crucial role in the compound's electronic properties and reactivity.
1. Photodynamic Therapy (PDT)
Recent studies have indicated that iridium complexes can be effective in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. The generation of ROS can lead to the destruction of cancer cells.
- Case Study : In vitro experiments demonstrated that exhibited significant cytotoxicity against various cancer cell lines when activated by light, suggesting its potential as a PDT agent .
2. Antimicrobial Activity
The antimicrobial properties of iridium complexes have also been explored. Preliminary studies indicate that may inhibit the growth of certain bacteria and fungi.
- Research Findings : A study reported that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
The mechanism by which exerts its biological effects is primarily attributed to its ability to generate ROS upon excitation. This process involves:
- Light Activation : Upon exposure to appropriate wavelengths of light, the compound transitions to an excited state.
- Reactive Oxygen Species Generation : The excited state facilitates electron transfer processes leading to ROS production.
- Cellular Damage : ROS can induce oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
Comparative Analysis
To better understand the efficacy of , a comparison with other iridium complexes is useful.
Compound | Biological Activity | Mechanism |
---|---|---|
PDT, Antimicrobial | ROS generation upon light activation | |
Anticancer | Intercalation into DNA | |
Antiviral | Inhibition of viral replication |
Research Findings Summary
Recent research highlights various aspects of the biological activity of :
Q & A
Basic Research Questions
Q. How is [Ir(dtbbpy)(ppy)₂][PF₆] synthesized, and what analytical methods are used for its characterization?
- Methodological Answer : The synthesis involves reacting iridium(III) chloride hydrate with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) and 2-phenylpyridine (ppy) ligands in the presence of AgBF₄ as a halide scavenger. The product is purified via column chromatography and recrystallized using acetonitrile/ether vapor diffusion . Characterization includes:
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- Mass Spectrometry (MS) and Fourier Transform Infrared (FTIR) spectroscopy to verify molecular weight and functional groups.
- UV-Vis Absorption/Emission Spectroscopy to assess photophysical properties .
Q. What are the key photophysical properties of [Ir(dtbbpy)(ppy)₂][PF₆] relevant to its use in photocatalysis?
- Methodological Answer : The compound exhibits strong red phosphorescence (λem ~600–650 nm) due to metal-to-ligand charge transfer (MLCT) transitions. Key properties include:
- High quantum yield (reported in polar solvents like acetonitrile).
- Long excited-state lifetime (~1–10 µs), enabling bimolecular electron transfer.
- Solvent-dependent emission , with quenching observed in protic solvents.
Researchers should use time-resolved fluorescence spectroscopy and cyclic voltammetry to quantify these properties .
Q. What are the primary applications of [Ir(dtbbpy)(ppy)₂][PF₆] in organic synthesis?
- Methodological Answer : The catalyst enables visible-light-driven reactions, such as:
- Oxidative aza-Henry reactions between N-arylamines and nitroalkanes.
- Atom transfer radical addition (ATRA) of haloalkanes to alkenes/alkynes.
- Late-stage alkylation of heterocycles for drug discovery.
Experimental design should optimize light intensity (450–500 nm LEDs), solvent (acetonitrile/DMSO), and catalyst loading (0.5–2 mol%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported emission spectra of [Ir(dtbbpy)(ppy)₂][PF₆] under varying experimental conditions?
- Methodological Answer : Discrepancies may arise from solvent polarity, oxygen quenching, or impurities. To address this:
- Conduct argon-purged solvent experiments to eliminate oxygen interference.
- Use low-temperature emission studies (77 K) to isolate MLCT transitions.
- Compare data with density functional theory (DFT) calculations to validate spectral assignments .
Q. What strategies improve the stability of [Ir(dtbbpy)(ppy)₂][PF₆] in long-term photocatalytic applications?
- Methodological Answer : Degradation mechanisms (e.g., ligand dissociation, anion exchange) can be mitigated by:
- Encapsulation in polymer matrices (e.g., PMMA) to reduce environmental exposure.
- Anion substitution (e.g., replacing PF₆⁻ with more stable BArF₄⁻).
- Periodic electrochemical regeneration of the catalyst during reactions .
Q. How does [Ir(dtbbpy)(ppy)₂][PF₆] compare to Ru(bpy)₃²⁺ in photoredox catalysis?
- Methodological Answer : Key differences include:
- Redox Potentials : Ir(III) complexes typically have higher reducing power (E1/2 ≈ −1.5 V vs SCE) compared to Ru(II) (E1/2 ≈ −1.1 V).
- Wavelength Sensitivity : Ir complexes absorb at longer wavelengths (450–500 nm vs 400–450 nm for Ru).
- Stability : Ir complexes are less prone to photobleaching in acidic media.
Researchers should use cyclic voltammetry and action spectrum analysis to compare performance .
Q. What methodologies validate the biocompatibility of [Ir(dtbbpy)(ppy)₂][PF₆] for in vivo bioimaging?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT tests) to establish IC₅₀ values.
- Confocal microscopy with organelle-specific dyes to assess cellular uptake.
- In vivo imaging in model organisms (e.g., zebrafish) using two-photon microscopy to track biodistribution.
Note: The compound’s moderate cytotoxicity requires dose optimization .
Q. Experimental Design & Data Analysis
Q. How can researchers optimize reaction conditions for [Ir(dtbbpy)(ppy)₂][PF₆]-mediated C–H functionalization?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Light intensity, solvent polarity, catalyst loading, and substrate stoichiometry.
- Response Surface Methodology (RSM) to identify optimal conditions.
- Quenching studies with TEMPO to confirm radical intermediates .
Q. What analytical techniques are critical for distinguishing ligand-centered vs metal-centered excited states?
- Methodological Answer :
- Transient Absorption Spectroscopy to map excited-state dynamics.
- Electron Paramagnetic Resonance (EPR) to detect paramagnetic intermediates.
- X-ray Absorption Spectroscopy (XAS) to probe metal-ligand bonding changes .
Q. Ethical & Safety Considerations
Q. What safety protocols are essential when handling [Ir(dtbbpy)(ppy)₂][PF₆] in the laboratory?
- Methodological Answer :
- Use gloveboxes for air-sensitive synthesis steps.
- Ventilated fume hoods to avoid inhalation of PF₆⁻ decomposition products (e.g., HF).
- Waste disposal via heavy-metal-compliant protocols due to Ir(III) content .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVELSSYHAWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F6IrN4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676525-77-2 | |
Record name | (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.